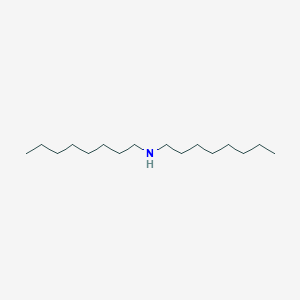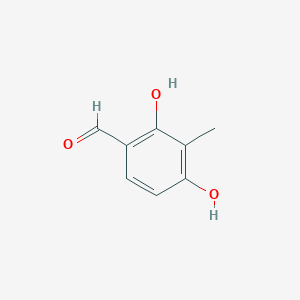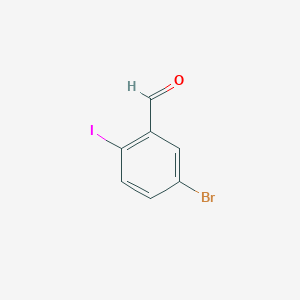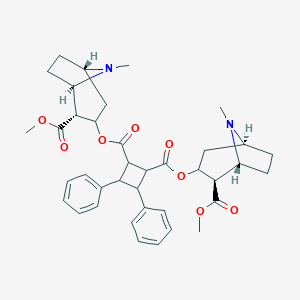
delta-Truxilline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-Truxilline, also known as 8,9-didehydro-4-methoxy-5-methylthioergoline, is a naturally occurring alkaloid that belongs to the ergoline family. It is found in various species of fungi and has been the subject of extensive scientific research due to its potential therapeutic applications. Delta-Truxilline has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of delta-Truxilline is not fully understood, but it is believed to act through a variety of pathways. It has been found to interact with various receptors in the body, including dopamine and serotonin receptors, and may also act as an antioxidant and anti-inflammatory agent.
Effets Biochimiques Et Physiologiques
Delta-Truxilline has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against cellular damage and inflammation. It has also been found to exhibit neuroprotective properties, which may help to protect against neurological damage and degeneration. Additionally, delta-Truxilline has been found to exhibit anticancer activity, making it a promising candidate for further investigation in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using delta-Truxilline in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. Additionally, delta-Truxilline has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for investigating various pathways and mechanisms. However, one limitation of using delta-Truxilline in lab experiments is that it may be difficult to obtain in large quantities, as it is found in relatively low concentrations in natural sources.
Orientations Futures
There are many potential future directions for research on delta-Truxilline. One area of interest is its potential use in the treatment of various types of cancer, as it has been found to exhibit anticancer activity. Additionally, further investigation is needed to fully understand the mechanism of action of delta-Truxilline and its interactions with various receptors in the body. Other potential future directions for research on delta-Truxilline include its use in the treatment of neurodegenerative diseases, as well as its potential as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
Delta-Truxilline can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound, while isolation from natural sources involves the extraction and purification of delta-Truxilline from fungi or other sources.
Applications De Recherche Scientifique
Delta-Truxilline has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that delta-Truxilline exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to exhibit anticancer activity and has been investigated for its potential use in the treatment of various types of cancer.
Propriétés
Numéro CAS |
113350-52-0 |
|---|---|
Nom du produit |
delta-Truxilline |
Formule moléculaire |
C38H46N2O8 |
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29?,30?,31+,32+,33?,34?/m0/s1 |
Clé InChI |
SYSWFFZJNZSEIZ-HEEFFJJLSA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)C3C(C(C3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



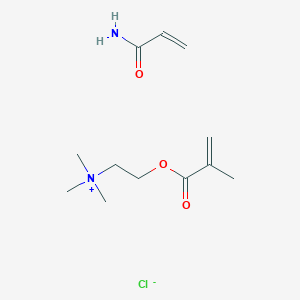
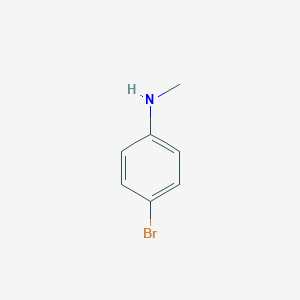
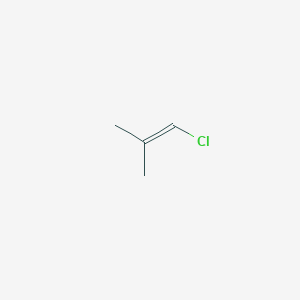
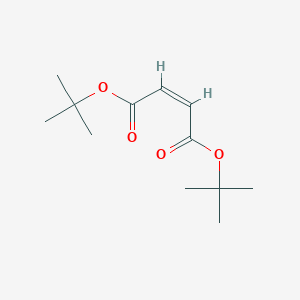
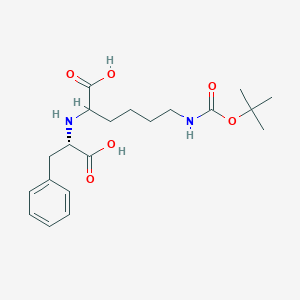
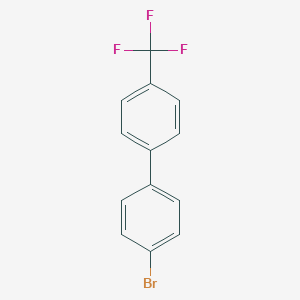
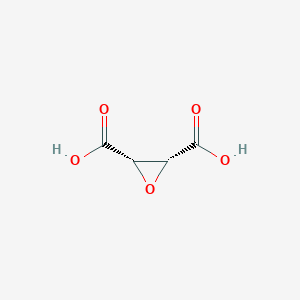
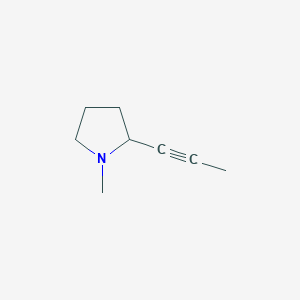
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
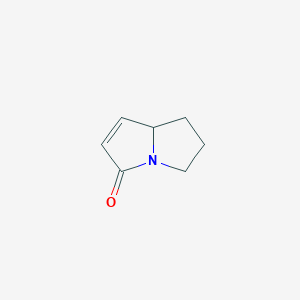
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
